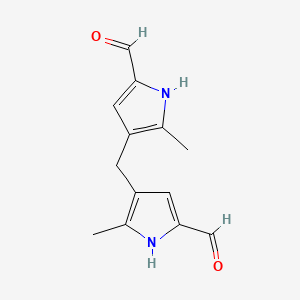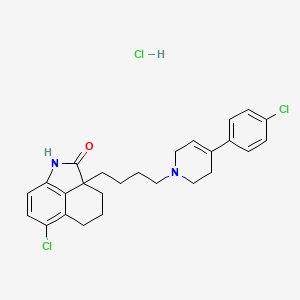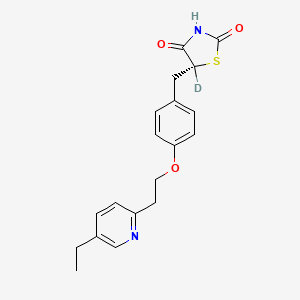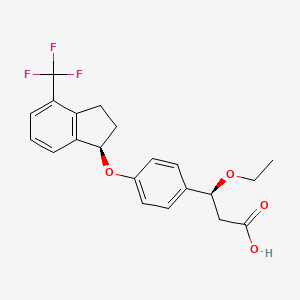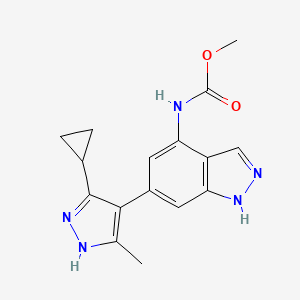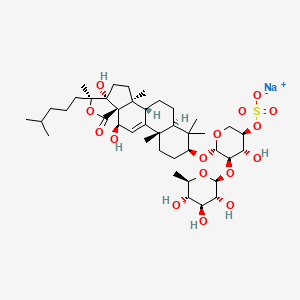
Echinoside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Echinoside B exhibits anti-tumour activities in vitro and vivo.
Applications De Recherche Scientifique
Anticancer and Antifungal Properties
Echinoside B, along with its congener Echinoside A, has been synthesized for in-depth studies due to its potent anticancer and antifungal activities. The adaptability of the synthetic approach allows for the exploration of the biological effects of these compounds (Chen et al., 2017).
Mechanism of Action in Cancer Treatment
Echinoside A, closely related to Echinoside B, exhibits unique characteristics in inhibiting noncovalent binding of topoisomerase2alpha (Top2alpha) to DNA. This interference with the Top2alpha-mediated DNA cleavage and religation process leads to potent in vitro and in vivo antitumor activities, suggesting a similar potential for Echinoside B (Li et al., 2010).
Anti-Tumour and Anti-Metastasis Effects
Studies on Echinoside A and its derivatives, including Echinoside B, have shown marked anti-cancer activity in HepG2 cells. This includes blocking cell-cycle progression and inducing apoptosis through the mitochondrial pathway. These findings highlight the potential of Echinoside B in cancer treatment (Zhao et al., 2012).
Anti-Metastatic Activity via MMP-9 Signal Pathway
Echinoside A (and potentially Echinoside B) exhibits significant anti-metastatic activity through the inhibition of the MMP-9 signal pathway. This includes effects on tumor cell adhesion, migration, invasion, and angiogenesis, suggesting a broader scope for Echinoside B in cancer therapeutics (Jingfeng, 2011).
Anti-Inflammatory and Immunomodulatory Effects
While not directly related to Echinoside B, studies on Echinacea (which contains similar compounds) show potential anti-inflammatory and immunomodulatory effects. This could indicate a wider range of therapeutic applications for Echinoside B (Aarland et al., 2016).
Propriétés
Numéro CAS |
75410-52-5 |
|---|---|
Nom du produit |
Echinoside B |
Formule moléculaire |
C41H66NaO17S |
Poids moléculaire |
886.01 |
Nom IUPAC |
sodium (3R,4R,5R,6S)-6-(((3S,5R,8R,10S,12S,13S,17R)-12,17-dihydroxy-17-((S)-2-hydroxy-6-methylheptan-2-yl)-4,4,10,14-tetramethyl-19-oxo-1,2,3,4,5,6,7,8,10,12,14,15,16,17-tetradecahydro-14l5-14,13-(epoxymethano)cyclopenta[a]phenanthren-3-yl)oxy)-4-hydroxy-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl sulfate |
InChI |
InChI=1S/C41H67O17S.Na/c1-20(2)10-9-14-38(7,48)39(49)16-17-41(8)23-11-12-25-36(4,5)27(13-15-37(25,6)22(23)18-26(42)40(39,41)35(47)57-41)55-34-32(29(44)24(19-53-34)58-59(50,51)52)56-33-31(46)30(45)28(43)21(3)54-33;/h18,20-21,23-34,42-46,48-49H,9-17,19H2,1-8H3,(H,50,51,52);/q;+1/p-1/t21-,23-,24-,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,37-,38+,39+,40+;/m1./s1 |
Clé InChI |
AJTCTPPHGQDTOH-BVFRRBAHSA-M |
SMILES |
CC1(C)[C@@H](O[C@H]2[C@@H]([C@H]([C@@H](CO2)OS(=O)([O-])=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](C)O3)O)O)O)CC[C@]4(C)C5=C[C@H](O)[C@]6(C(O7)=O)[C@]([C@@](C)(O)CCCC(C)C)(O)CCC67(C)[C@]5([H])CC[C@@]14[H].[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Echinoside B; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



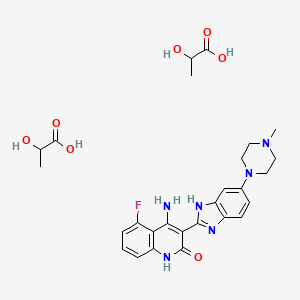
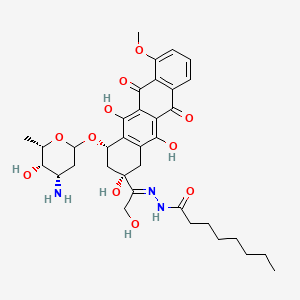
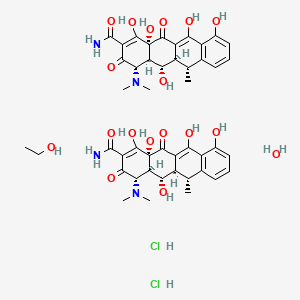
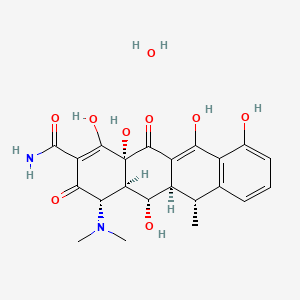
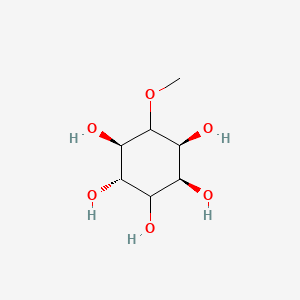
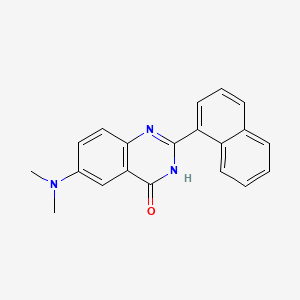

![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)
